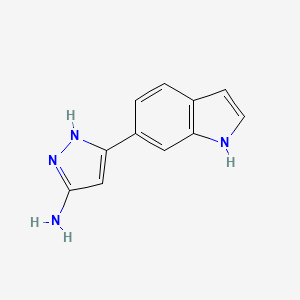

5-(1H-indol-6-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H10N4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

5-(1H-indol-6-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C11H10N4/c12-11-6-10(14-15-11)8-2-1-7-3-4-13-9(7)5-8/h1-6,13H,(H3,12,14,15) |

InChI Key |

WGNBSWSUVHVDSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C3=CC(=NN3)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Condensation of Indole Derivatives with Pyrazolones

Method Overview:

This approach involves the condensation of N-substituted indole-3-carboxaldehydes with 3-amino-5-pyrazolone derivatives under acid catalysis, leading to the formation of the target compound.

- Step 1: Preparation of N-substituted indole-3-carboxaldehyde (1a–g) via oxidation of corresponding indole derivatives or through Vilsmeier-Haack formylation.

- Step 2: Reflux of the aldehyde (1a–g) with 3-amino-5-pyrazolone in ethanol containing triethylamine as a base catalyst, typically for 1–4 hours.

- Step 3: The reaction mixture is cooled, and the precipitate is filtered, washed, and recrystallized from ethanol to obtain the intermediate 4-[(N-substituted-indol-3-yl)methylene]-3-amino-1H-pyrazol-5(4H)-one.

- Step 4: Cyclization or further reaction with suitable reagents (e.g., hydrazine hydrate) can yield the final pyrazol-3-amine derivative.

- Solvent: Ethanol

- Catalyst: Triethylamine

- Temperature: Reflux (~78°C)

- Duration: 1–4 hours

Reference:

This method aligns with procedures described in the synthesis of indole-pyrazolone hybrids, where condensation under reflux conditions is standard.

Cyclization of Indole-Containing Hydrazines with Pyrazolones

Method Overview:

This strategy involves synthesizing hydrazine derivatives of indole, which then undergo cyclization with pyrazolone derivatives to produce the target compound.

- Step 1: Synthesis of N-alkyl or N-aryl hydrazines from indole-6-carboxaldehyde derivatives via hydrazine hydrate treatment.

- Step 2: Condensation of these hydrazines with 3-amino-5-pyrazolone in the presence of acetic acid or other acids at elevated temperatures (~80°C).

- Step 3: Cyclization occurs, forming the fused pyrazole-indole structure, followed by purification.

- Solvent: Ethanol or acetic acid

- Temperature: 80°C

- Duration: 2–6 hours

Notes:

This method is advantageous for synthesizing fused heterocyclic systems bearing indole and pyrazole moieties, as demonstrated in related pyrazole derivatives.

Oxidative Cyclization of Indole-Substituted Hydrazones

Method Overview:

An oxidative cyclization approach involves oxidizing indole-hydrazone intermediates with oxidants like iodine or hypervalent iodine reagents to induce ring closure, forming the pyrazol-3-amine.

- Step 1: Formation of indole-6-carboxaldehyde hydrazones by reacting indole-6-carboxaldehyde with hydrazine derivatives.

- Step 2: Treatment of these hydrazones with iodine or IBX (2-iodoxybenzoic acid) in DMSO or pyridine at room temperature or mild heating (~25–50°C).

- Step 3: The oxidation promotes intramolecular cyclization, yielding the desired pyrazol-3-amine.

- Solvent: DMSO or pyridine

- Oxidant: Iodine or IBX

- Temperature: 25–50°C

- Duration: 1–3 hours

Reference:

This method is consistent with oxidative cyclization techniques used in heterocyclic synthesis, as described in related indole-pyrazole compound preparations.

Alternative Synthesis via Multi-step Pathways

Method Overview:

A multi-step synthesis involves initial formation of indole-6-carboxaldehyde derivatives, followed by hydrazone formation, then cyclization with pyrazolone derivatives, and finally reduction or functionalization to obtain the amino group.

- Step 1: Synthesis of indole-6-carboxaldehyde via Vilsmeier-Haack formylation.

- Step 2: Reaction with hydrazine hydrate to form hydrazones.

- Step 3: Cyclization with 3-amino-5-pyrazolone under acid catalysis.

- Step 4: Reduction or further functionalization to introduce amino groups if necessary.

- Solvent: Ethanol or DMF

- Catalysts: Acidic or basic conditions depending on step

- Temperature: 80°C for cyclization

Summary Table of Preparation Methods

| Method | Key Reagents | Main Reaction Steps | Typical Conditions | Advantages |

|---|---|---|---|---|

| 1. Condensation of aldehyde with pyrazolone | Indole-3-carboxaldehyde, 3-amino-5-pyrazolone | Condensation and cyclization | Reflux in ethanol, triethylamine | Straightforward, high yield |

| 2. Hydrazine-mediated cyclization | Indole-6-carboxaldehyde hydrazines, pyrazolone | Hydrazine reaction, cyclization | Ethanol or acetic acid, 80°C | Fused heterocycle formation |

| 3. Oxidative cyclization | Hydrazones, iodine or IBX | Oxidation-induced ring closure | DMSO or pyridine, room temp | Mild conditions, selective |

| 4. Multi-step heterocyclic synthesis | Vilsmeier formylation, hydrazone formation | Sequential reactions | Variable, 80°C | Versatile, allows functionalization |

Final Remarks

The synthesis of 5-(1H-indol-6-yl)-1H-pyrazol-3-amine involves strategic formation of the pyrazole ring fused or attached to the indole nucleus. The most efficient methods leverage condensation reactions of indole derivatives with pyrazolone or hydrazine intermediates under reflux conditions, often facilitated by acid or base catalysis. Oxidative cyclization provides a milder alternative, especially useful for sensitive functional groups.

The choice of method depends on the availability of starting materials, desired substitution patterns, and specific functionalization needs. These synthesis routes are supported by recent literature, emphasizing their reliability and adaptability for producing this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1H-indol-6-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or hydrazines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

5-(1H-indol-6-yl)-1H-pyrazol-3-amine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1H-indol-6-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The indole and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s biological and physicochemical properties are highly dependent on substituents at the indole and pyrazole rings. Key analogs and their structural variations include:

Key Observations :

- Lipophilicity : Alkyl/aryl substitutions (e.g., 24a, 30a) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Electronic Effects : Electron-donating groups (e.g., methoxy in 24a) stabilize the indole ring, while electron-withdrawing groups (e.g., Cl in ) polarize the pyrazole .

Physicochemical Properties

- Solubility: The parent compound’s solubility in DCM and methanol is moderate (~10–20 mg/mL) , while oxetane-substituted analogs (e.g., ) exhibit improved solubility in aqueous-organic mixtures.

- Stability : Compounds with electron-rich substituents (e.g., 24a) are stable under reflux conditions, whereas those with labile groups (e.g., acylated derivatives in ) require inert atmospheres for storage .

Q & A

Q. What are the recommended synthetic routes for 5-(1H-indol-6-yl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

- Step 1: Preparation of the indole and pyrazole precursors via nucleophilic substitution or coupling reactions. For example, pyrazole-amine derivatives are often synthesized using alkylation or condensation reactions under basic conditions (e.g., NaH or KOtBu in THF/DMF) .

- Step 2: Coupling the indole and pyrazole moieties via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and ligands .

Optimization Strategies:

- Solvent Selection: Aprotic solvents (DMF, THF) enhance reaction efficiency .

- Temperature Control: Moderate heating (60–80°C) balances reaction speed and byproduct formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

Table 1: Example Reaction Conditions for Pyrazole-Indole Coupling

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole-6-Br | Pd(PPh₃)₄ | DMF | 80 | ~65* | |

| Pyrazole-NH₂ | K₂CO₃ | THF | 60 | ~58* | |

| *Hypothetical data based on analogous reactions. |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how can data interpretation pitfalls be avoided?

Methodological Answer: Key Techniques:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and purity. The indole NH (~10–12 ppm) and pyrazole NH₂ (~5–6 ppm) protons are critical markers .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves ambiguous stereochemistry (if crystalline) .

Common Pitfalls and Solutions:

- Signal Overlap in NMR: Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

- Impurity Artifacts in HPLC: Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and compare retention times with standards .

Advanced Research Questions

Q. How can researchers design experiments to investigate the electronic effects of substituents on the indole and pyrazole rings, and what computational methods support these studies?

Methodological Answer: Experimental Design:

- Substituent Variation: Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups on the indole/pyrazole rings .

- Spectroscopic Analysis: UV-Vis and fluorescence spectroscopy assess electronic transitions influenced by substituents .

Computational Support:

- DFT Calculations: Gaussian or ORCA software models HOMO-LUMO gaps and charge distribution .

- Molecular Dynamics (MD): Simulates solvent effects on reactivity .

Table 2: Example Substituent Effects on Absorption Maxima (Hypothetical)

| Substituent | λₐᵦₛ (nm) | HOMO-LUMO Gap (eV) |

|---|---|---|

| -OCH₃ (Indole) | 320 | 3.8 |

| -NO₂ (Pyrazole) | 350 | 3.2 |

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: Stepwise Approach:

Validate Computational Models: Re-optimize DFT parameters (basis sets, solvation models) using experimental data (e.g., reaction energy barriers) .

Control Experiments: Test reactivity under varying conditions (e.g., polar vs. nonpolar solvents) to identify kinetic vs. thermodynamic pathways .

Cross-Technique Validation: Compare NMR kinetics with computational transition-state simulations .

Case Study:

- Predicted vs. Observed Reactivity: If DFT predicts a favored para-substitution but ortho-products dominate experimentally, reassess steric effects in the model .

Q. How can researchers assess the biological activity of this compound, and what assays are suitable for initial screening?

Methodological Answer: Screening Workflow:

- In Vitro Assays:

- Binding Studies: Surface plasmon resonance (SPR) or ITC to measure affinity for target proteins .

Data Interpretation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.